Cas no 7494-97-5 (b-L-Arabinopyranoside,phenylmethyl 2,3,4-tris-O-(phenylmethyl)-)
7494-97-5 structure
Product Name:b-L-Arabinopyranoside,phenylmethyl 2,3,4-tris-O-(phenylmethyl)-
CAS No:7494-97-5
MF:C33H34O5
MW:510.620069980621
CID:573944
PubChem ID:343785
Update Time:2025-04-19
b-L-Arabinopyranoside,phenylmethyl 2,3,4-tris-O-(phenylmethyl)- Chemical and Physical Properties
Names and Identifiers
-
- b-L-Arabinopyranoside,phenylmethyl 2,3,4-tris-O-(phenylmethyl)-
- 7494-97-5
- DTXSID70322049
- NSC400284
- NSC-400284
-
- Inchi: 1S/C33H34O5/c1-5-13-26(14-6-1)21-34-30-25-38-33(37-24-29-19-11-4-12-20-29)32(36-23-28-17-9-3-10-18-28)31(30)35-22-27-15-7-2-8-16-27/h1-20,30-33H,21-25H2
- InChI Key: SQBQTCNMRKWBAO-UHFFFAOYSA-N
- SMILES: O1CC(C(C(C1OCC1C=CC=CC=1)OCC1C=CC=CC=1)OCC1C=CC=CC=1)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 510.24062418g/mol
- Monoisotopic Mass: 510.24062418g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 38
- Rotatable Bond Count: 12
- Complexity: 619
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.6
- Topological Polar Surface Area: 46.2Ų
b-L-Arabinopyranoside,phenylmethyl 2,3,4-tris-O-(phenylmethyl)- Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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